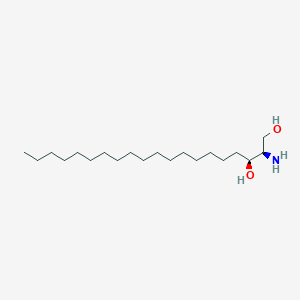
1,3-Eicosanediol,2-amino-,(2R,3S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- is a complex organic compound with the molecular formula C20H43NO2 It is a stereoisomer with specific chiral centers at the 2nd and 3rd carbon atoms, making it a unique molecule in terms of its spatial configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Eicosanediol,2-amino-,(2R,3S)-rel- typically involves multi-step organic reactions. One common method starts with the reduction of a long-chain fatty acid to form the corresponding alcohol. This alcohol is then subjected to amination and subsequent hydroxylation to introduce the amino and hydroxyl groups at the desired positions.
Reduction: The initial fatty acid is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: The alcohol undergoes amination using reagents like ammonia or an amine under catalytic hydrogenation conditions.
Hydroxylation: The final step involves hydroxylation using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the 1st and 3rd positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and reagents are optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Alkyl halides, ethers
Scientific Research Applications
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways, particularly in sphingolipid metabolism.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it is involved in the sphingolipid metabolic pathway, where it acts as a precursor to ceramides and other sphingolipids. These molecules play crucial roles in cell membrane structure, signaling, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-Aminoicosane-1,3,4-triol
- (2R,3S,4R)-2-Aminoicosane-1,3,4-triol
- (2S,3S,4R)-2-Aminoicosane-1,3,4-triol
Uniqueness
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its precise configuration allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C20H43NO2 |
|---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
(2R,3S)-2-aminoicosane-1,3-diol |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m1/s1 |
InChI Key |
UFMHYBVQZSPWSS-UXHICEINSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@@H]([C@@H](CO)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



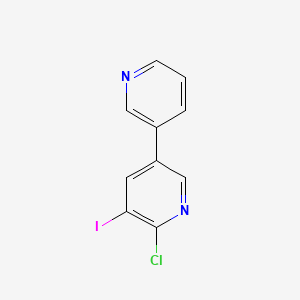
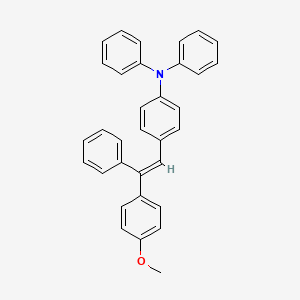


![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)

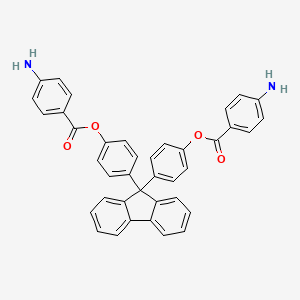
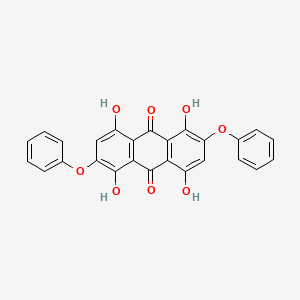
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)

![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)

